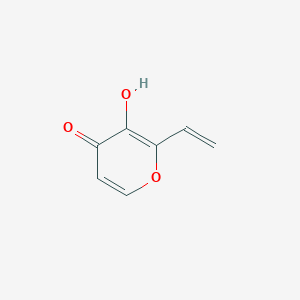

3-hydroxy-2-vinyl-4H-pyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-3-hydroxypyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c1-2-6-7(9)5(8)3-4-10-6/h2-4,9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTOBJYXIMCEJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=O)C=CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile of 3-hydroxy-2-vinyl-4H-pyran-4-one and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-vinyl-4H-pyran-4-one belongs to the pyranone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the spectroscopic properties of these molecules is crucial for their identification, characterization, and the elucidation of their structure-activity relationships. This technical guide summarizes the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for analogs of this compound. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data of Analogous Compounds

The following tables summarize the available spectroscopic data for key analogs of this compound. This data provides a basis for predicting the spectral characteristics of the title compound.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 3-hydroxy-4H-pyran-4-one | Not Specified | Data not explicitly found in search results. |

| 4H-pyran-4-one | Not Specified | Data available but specific shifts not detailed in search results.[1] |

| 3-hydroxy-2-methyl-4H-pyran-4-one | Not Specified | Data available but specific shifts not detailed in search results.[2] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 3-hydroxy-4H-pyran-4-one | Not Specified | Data not explicitly found in search results. |

| 4H-pyran-4-one | Not Specified | Data available but specific shifts not detailed in search results. |

| 3-hydroxy-2-methyl-4H-pyran-4-one | Not Specified | Data available but specific shifts not detailed in search results. |

Table 3: FTIR Spectroscopic Data

| Compound | Technique | Key Absorption Bands (cm⁻¹) |

| 3-hydroxy-4H-pyran-4-one | KBr Wafer | Data available but specific bands not detailed in search results.[3] |

| 4H-pyran-4-one | Melt | Data available but specific bands not detailed in search results.[1] |

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Key Fragments (m/z) |

| 3-hydroxy-4H-pyran-4-one | Not Specified | Molecular Ion (M⁺): 112.016043985 Da.[3] |

| 4H-pyran-4-one | GC-MS | Molecular Ion (M⁺): 96.[1] |

| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | Electron Ionization | Molecular Weight: 144.1253.[4] |

Table 5: UV-Vis Spectroscopic Data

| Compound Class | Solvent | λmax (nm) |

| Pyranone Derivatives | Methanol or Ethanol | Two strong absorption bands are typically observed.[5][6] |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-25 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.[7] The solution is then transferred to a 5 mm NMR tube.[7][8] If the sample is not easily solubilized, gentle vortexing or sonication can be applied.[8] Any particulate matter should be filtered before transferring the solution to the NMR tube.[7]

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.[8]

-

Data Acquisition: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure stability.[8] The magnetic field is then shimmed to maximize homogeneity and resolution.[8] The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[8] The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set, and the data collection is initiated.[8]

-

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform to generate the NMR spectrum.[9] The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind approximately 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[10] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

-

Thin Film Method: For soluble solids, dissolve the sample in a volatile solvent and cast a thin film onto an IR-transparent window (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure to ensure good contact.[10]

-

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/solvent) is collected to account for atmospheric and instrumental interferences.[11]

-

Sample Spectrum: The prepared sample is placed in the FTIR spectrometer's sample compartment.[12] The infrared beam is passed through the sample, and the transmitted or reflected light is measured by the detector.[13]

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically through a gas chromatograph (GC-MS) for volatile compounds or via a direct insertion probe.[14] The sample is vaporized in a vacuum.[15]

-

Ionization: The gaseous sample molecules are ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a radical cation (molecular ion).[16][17] This process can also induce fragmentation of the molecular ion.[15][17]

-

Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a magnetic sector).[16][17]

-

Detection: The separated ions are detected, and the signal is amplified to produce a mass spectrum, which is a plot of ion abundance versus m/z.[17] The most intense peak is designated as the base peak with 100% relative abundance.[16]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated systems.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or water).[18] The concentration should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0). A blank solution containing only the solvent is also prepared.[18][19]

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.[20] Set the desired wavelength range for the scan.[21]

-

Baseline Correction: Fill a cuvette with the blank solvent and place it in the spectrophotometer to record a baseline spectrum.[19][21] This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and initiate the scan.[20] The instrument measures the absorbance of the sample at each wavelength in the specified range.

-

Data Analysis: The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While specific spectroscopic data for this compound remains elusive, the analysis of its close analogs provides valuable insights into its expected spectral characteristics. The pyranone core, hydroxyl substitution, and vinyl group will each contribute distinct features to the NMR, IR, MS, and UV-Vis spectra. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data, which is essential for the unambiguous characterization of this and other novel compounds in drug discovery and development.

References

- 1. 4H-pyran-4-one | C5H4O2 | CID 7968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-2-methyl-4H-pyran-4-one(118-71-8) 1H NMR [m.chemicalbook.com]

- 3. 3-Hydroxy-4H-pyran-4-one | C5H4O3 | CID 68129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]

- 5. TD-DFT investigation of the UV spectra of pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. memphis.edu [memphis.edu]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ossila.com [ossila.com]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. chem.libretexts.org [chem.libretexts.org]

Unveiling 3-hydroxy-2-vinyl-4H-pyran-4-one: A Technical Guide for Researchers

A comprehensive analysis for researchers, scientists, and drug development professionals into the existence, synthesis, and characterization of 3-hydroxy-2-vinyl-4H-pyran-4-one, a pyranone derivative of potential interest.

Introduction: The Elusive Nature of this compound

This compound is a small organic molecule belonging to the pyranone class of compounds. While the pyranone scaffold is prevalent in numerous natural products exhibiting a wide range of biological activities, extensive literature searches indicate that This compound has not been reported as a naturally occurring compound . Searches of scientific databases for its isolation from plant, fungal, bacterial, or marine sources have yielded no results. This suggests that the compound is either not a natural product or its presence in nature has yet to be discovered and documented.

This technical guide, therefore, shifts focus from natural occurrence to the synthetic feasibility of this compound. For researchers and drug development professionals, the synthesis of novel pyranone derivatives holds potential for the discovery of new therapeutic agents. This document provides a proposed synthetic pathway, detailed experimental protocols for analogous reactions, and a discussion of potential characterization methods.

Proposed Synthesis of this compound

Given the absence of a known natural source, the acquisition of this compound relies on chemical synthesis. While a direct synthetic route for this specific molecule is not explicitly detailed in the current literature, a plausible pathway can be constructed based on established methodologies for the synthesis of related 2-vinyl-4H-pyran-4-ones and 3-hydroxy-4H-pyran-4-ones.

The proposed retrosynthetic analysis, illustrated below, disconnects the target molecule into more readily available precursors.

Caption: Retrosynthetic analysis of this compound.

A forward synthesis can be envisioned in two main stages: first, the construction of a 2-vinyl-4H-pyran-4-one core, followed by the introduction of the hydroxyl group at the C3 position.

Synthesis of a 2-vinyl-4H-pyran-4-one Intermediate

The synthesis of 2-vinyl-4H-pyran-4-ones can be achieved through an aldol condensation of a 2-methyl-4H-pyran-4-one with an appropriate aldehyde.

Table 1: Summary of a Representative Experimental Protocol for the Synthesis of a 2-vinyl-4H-pyran-4-one Derivative

| Step | Procedure | Reagents & Conditions |

| 1 | Enamination | A 2-methyl-4-pyrone is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a base like N-methylimidazole in an autoclave.[1] |

| 2 | Aldol Condensation | The resulting enamine can then be reacted with an aldehyde (e.g., formaldehyde or a protected form) to introduce the vinyl group. Alternatively, direct aldol condensation of the 2-methyl-4-pyrone with an aldehyde can be performed. |

| 3 | Work-up and Purification | The reaction mixture is typically treated with a non-polar solvent like n-heptane to precipitate the product, which is then filtered and can be further purified by recrystallization or chromatography.[1] |

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of 2-vinyl-4H-pyran-4-ones.

Introduction of the 3-Hydroxy Group

The introduction of a hydroxyl group at the C3 position of a 4-pyrone ring can be a challenging transformation. One potential strategy involves an oxidation/reduction sequence or an electrophilic hydroxylation. A plausible approach could involve the epoxidation of the double bond within the pyranone ring, followed by a ring-opening reaction.

Table 2: Proposed Protocol for the Hydroxylation of a 2-vinyl-4H-pyran-4-one

| Step | Procedure | Reagents & Conditions |

| 1 | Epoxidation | The 2-vinyl-4H-pyran-4-one is treated with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at low temperatures. |

| 2 | Ring Opening | The resulting epoxide is then subjected to acid- or base-catalyzed hydrolysis to open the epoxide ring and form the diol, which could potentially rearrange to the desired 3-hydroxy-pyranone. Acid-promoted transformation of similar pyrone epoxides has been shown to yield 3-hydroxy-4-pyrones.[2] |

| 3 | Work-up and Purification | The reaction would require careful quenching and extraction, followed by purification using column chromatography to isolate the desired product. |

Characterization

The structural elucidation of the synthesized this compound would rely on a combination of standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the vinyl protons (likely a multiplet system), protons on the pyranone ring, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the pyranone ring (including the carbon bearing the hydroxyl group), and the carbons of the vinyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₇H₆O₃. Fragmentation patterns would likely show loss of the vinyl group and/or carbon monoxide. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the carbonyl group (C=O stretch), and the carbon-carbon double bonds (C=C stretch) of the pyranone ring and the vinyl group. |

Potential Signaling Pathways and Biological Activities

While there is no known biological activity for this compound, many other pyranone derivatives are known to interact with various biological targets. For instance, some pyranones exhibit antimicrobial and antioxidant properties. Should this compound be synthesized, it would be a candidate for screening against a variety of biological targets. A hypothetical workflow for investigating the biological activity is presented below.

Caption: Hypothetical workflow for biological activity screening.

Conclusion

References

Unveiling the Biological Potential of 3-Hydroxy-2-vinyl-4H-pyran-4-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyran-4-one scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This technical guide delves into the current understanding of the biological activities associated with the 3-hydroxy-2-vinyl-4H-pyran-4-one core structure. While specific research on this exact molecule is limited, this paper extrapolates potential activities based on structurally related compounds and the known pharmacological profile of the pyran-4-one class. This document aims to provide a foundational resource for researchers interested in the therapeutic potential of this chemical entity.

I. The Pyran-4-one Core: A Hub of Biological Activity

The 4H-pyran-4-one ring system is a key pharmacophore responsible for a diverse range of biological effects. Derivatives of this core have been reported to possess antioxidant, antimicrobial, and anti-influenza properties. The reactivity of the pyran ring, along with the potential for various substitutions, allows for a fine-tuning of its biological profile.

II. Extrapolated Biological Activities of this compound

Based on the biological activities of structurally similar pyran-4-one derivatives, the following potential therapeutic areas for this compound can be hypothesized:

A. Antioxidant Properties:

Many hydroxylated pyran-4-one derivatives are known to exhibit significant antioxidant activity. The hydroxyl group at the C-3 position, in conjunction with the conjugated system of the pyran-4-one ring, could enable the molecule to act as a radical scavenger. This is supported by studies on compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), where the enol structure is crucial for its antioxidant effects[1].

B. Antimicrobial and Antifungal Activity:

The pyran-4-one scaffold is present in various natural products with known antimicrobial and antifungal properties. For instance, fusapyrone and deoxyfusapyrone, which are carbohydrate derivatives of 4-hydroxy-2-pyrones, have demonstrated considerable antifungal activity against pathogens such as Botrytis cinerea and Aspergillus parasiticus[2]. The vinyl group at the C-2 position of this compound may contribute to its interaction with microbial targets.

C. Anti-inflammatory and Antiviral Potential:

Certain pyran derivatives have shown promise as anti-inflammatory and antiviral agents. For example, some tetrahydro-4H-pyran-4-one derivatives have exhibited anti-influenza virus activity[3]. The substitution pattern on the pyran-4-one ring plays a critical role in defining these activities.

III. Synthesis Strategies for Pyran-4-one Derivatives

The synthesis of the 4H-pyran-4-one core can be achieved through various synthetic routes. A common precursor for the synthesis of γ-pyrone is 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid)[4]. General strategies for synthesizing substituted 2-vinyl-4-pyrones have also been developed, which could be adapted for the synthesis of the title compound[5].

Experimental Workflow for Pyran-4-one Synthesis:

Caption: General workflow for the synthesis of pyran-4-one derivatives from a precursor molecule.

IV. Future Directions and Research Opportunities

The biological potential of this compound remains largely unexplored. Future research should focus on the following areas:

-

Targeted Synthesis: Development of a specific and efficient synthetic route for this compound.

-

In Vitro Biological Screening: Comprehensive screening of the compound against a panel of cancer cell lines, microbial strains, and viral targets to identify its primary biological activities.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological effects, including the identification of specific cellular targets and signaling pathways.

Hypothesized Signaling Pathway Inhibition:

Based on the activities of related compounds, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in disease, such as inflammatory or cell proliferation pathways.

Caption: Hypothesized inhibition of a generic kinase cascade by this compound.

V. Conclusion

While direct experimental data on this compound is currently lacking, the established biological activities of the broader pyran-4-one class of compounds suggest its potential as a valuable scaffold for drug discovery. Its structural features hint at possible antioxidant, antimicrobial, and anti-inflammatory properties. This technical guide serves as a call to action for the scientific community to further investigate this promising molecule and unlock its full therapeutic potential. The synthesis and rigorous biological evaluation of this compound are critical next steps in this endeavor.

References

- 1. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 4. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 5. researchgate.net [researchgate.net]

The Core Mechanism of Action of 3-hydroxy-2-vinyl-4H-pyran-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-2-vinyl-4H-pyran-4-one is a heterocyclic organic compound belonging to the pyranone class. While direct, in-depth research on the specific mechanism of action of this molecule is limited, this whitepaper synthesizes the available data on structurally similar 3-hydroxy-4-pyrone derivatives to infer a plausible mechanistic profile. This document outlines potential biological activities, including anticancer, antimicrobial, and antioxidant effects, supported by quantitative data from related compounds. Detailed experimental protocols for assessing these activities and diagrams of key signaling pathways are provided to guide future research and drug development efforts.

Introduction

The 4H-pyran-4-one scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds. The presence of the hydroxyl group at the 3-position and the vinyl group at the 2-position of the pyran ring in this compound suggests a potential for diverse biological interactions. Based on the activities of analogous compounds, the primary mechanisms of action are likely to involve the modulation of key cellular pathways related to cell proliferation, microbial growth, and oxidative stress.

Inferred Mechanisms of Action

Based on the established biological activities of structurally related 3-hydroxy-4-pyrone and vinyl-4H-pyran-4-one derivatives, the following mechanisms of action are proposed for this compound.

Anticancer Activity

Several 4H-pyran derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. It is plausible that this compound could interact with the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and thereby halting cell cycle progression.

3-hydroxy-2-vinyl-4H-pyran-4-one CAS number

An In-depth Technical Guide on 3-hydroxy-2-vinyl-4H-pyran-4-one

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document collates available data on its chemical identity, properties, synthesis, and potential biological significance.

Chemical Identity and Properties

This compound is a derivative of 4H-pyran-4-one with a hydroxyl group at the 3-position and a vinyl group at the 2-position.

CAS Number: There are two CAS numbers associated with this compound in different chemical supplier databases: 194361-82-5 [1] and 4940-21-0 [2]. Further verification from primary literature is required to ascertain the correct and universally accepted CAS number.

Molecular Formula: C₇H₆O₃

Molecular Weight: 138.12 g/mol

Table 1: Physicochemical Properties of 3-hydroxy-4H-pyran-4-one (CAS 496-63-9) for Reference

| Property | Value | Source |

| Molecular Weight | 112.08 g/mol | PubChem |

| Melting Point | 137-139 °C | PubChem |

| Boiling Point | 215.5 °C at 760 mmHg | PubChem |

| Water Solubility | Soluble | PubChem |

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not extensively documented in readily accessible scientific literature. However, general strategies for the synthesis of 2-vinyl-4-pyrones have been described. These methods can serve as a basis for developing a specific synthetic route.

General Synthetic Strategy:

A plausible approach involves the functionalization of a pre-existing 2-methyl-4-pyrone derivative. An enamination reaction using a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) can introduce a dimethylaminovinyl group at the 2-position. Subsequent transformations can then be envisioned to yield the desired 2-vinyl-4-pyrone.

Hypothetical Experimental Workflow for Synthesis:

Figure 1: A potential synthetic workflow for this compound.

Note: This represents a generalized and hypothetical workflow. The specific reagents, reaction conditions (temperature, solvent, catalysts), and purification methods would need to be determined through experimental optimization.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively characterized. However, the broader class of 3-hydroxy-4H-pyran-4-one derivatives has been investigated for various biological effects, offering insights into the potential areas of interest for this specific compound.

Derivatives of 3-hydroxy-pyran-4-one have been explored as potent inhibitors of HIV-1 integrase[3][4]. The core structure is capable of chelating metal ions, a key interaction for inhibiting this viral enzyme.

Additionally, various 4H-pyran derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities[5]. Some have shown promising results against both Gram-positive and Gram-negative bacteria.

Hypothesized Mechanism of Action (based on related compounds):

Given the structural similarities to known HIV-1 integrase inhibitors, a potential mechanism of action for this compound could involve the inhibition of this enzyme.

Figure 2: Hypothesized signaling pathway for the inhibition of HIV-1 integrase.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the vinyl protons, the pyran ring protons, and the hydroxyl proton would be expected. The coupling constants between the vinyl protons would be indicative of their stereochemistry.

-

¹³C NMR: Resonances for the carbonyl carbon, the enol carbon, the carbons of the pyran ring, and the vinyl carbons would be anticipated.

-

IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), carbon-carbon double bonds (C=C stretch) of the pyran ring and vinyl group, and carbon-oxygen bonds (C-O stretch) would be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that could help confirm the structure.

Conclusion

This compound is a compound with potential for further investigation, particularly in the areas of medicinal chemistry and drug discovery. The structural similarity to known bioactive molecules suggests that it may possess interesting biological properties. However, a significant gap exists in the publicly available scientific literature regarding its definitive CAS number, detailed physicochemical properties, specific and reproducible synthetic protocols, and comprehensive biological and spectroscopic characterization. Further research is required to fully elucidate the chemical and biological profile of this molecule. This guide serves as a foundational document to stimulate and direct future research efforts.

References

- 1. parchem.com [parchem.com]

- 2. This compound;CAS No.:4940-21-0 [chemshuttle.com]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-hydroxy-2-vinyl-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-vinyl-4H-pyran-4-one is a chemical compound belonging to the pyranone class of heterocyclic compounds. While specific research on this particular molecule is limited in publicly available literature, its structural motifs—a 4H-pyran-4-one core, a hydroxyl group, and a vinyl substituent—suggest potential for interesting chemical and biological properties. The 4-pyrone scaffold is found in a variety of natural products and synthetic compounds exhibiting a broad range of biological activities, including antimicrobial, antiviral, and antitumor effects. This guide aims to provide a comprehensive overview of the known properties of this compound, alongside postulated synthetic approaches and potential areas of application based on analogous structures.

Molecular Data

The fundamental molecular characteristics of this compound have been determined and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆O₃ | - |

| Molecular Weight | 138.122 g/mol | - |

| CAS Number | 4940-21-0 | [1] |

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Experimental Protocols

Proposed Synthetic Workflow

A potential synthetic pathway could start from a suitable 2-methyl-3-hydroxy-4H-pyran-4-one precursor. The vinyl group could then be introduced via a condensation reaction.

Caption: A generalized synthetic workflow for 2-vinyl-4-pyrones.

Note: This represents a generalized approach, and the specific reaction conditions, including catalyst, solvent, temperature, and reaction time, would require experimental optimization.

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of this compound have been identified, the broader class of pyranone derivatives is known for a wide range of pharmacological effects. These activities are often attributed to their ability to interact with various biological targets.

Derivatives of 3-hydroxy-4-pyranones have been investigated for their potential as:

-

Antimicrobial agents: Some pyranones exhibit activity against bacteria and fungi.

-

Anticancer agents: Certain derivatives have shown cytotoxicity against various cancer cell lines.

-

Anti-inflammatory agents: The pyranone scaffold is present in molecules with anti-inflammatory properties.

-

Enzyme inhibitors: Some pyranone derivatives have been found to inhibit specific enzymes.

The biological activity of pyranones can be influenced by the nature and position of their substituents. The vinyl group in this compound introduces a site of unsaturation that could be involved in covalent interactions with biological macromolecules or could influence the molecule's overall shape and electronic properties, thereby affecting its binding to target proteins.

Given that some pyrone molecules have been identified as bacterial signaling molecules in quorum sensing, it is plausible that this compound or its derivatives could play a role in intercellular communication, although this remains to be experimentally verified.[2]

Conclusion and Future Directions

This compound is a molecule with a known chemical formula and molecular weight. While specific experimental data regarding its synthesis, characterization, and biological activity are currently scarce in the public domain, its structural features suggest it could be a valuable target for further investigation. Future research should focus on developing a reliable synthetic protocol, followed by a thorough characterization of its physicochemical properties. Subsequently, screening for various biological activities, guided by the known pharmacology of related pyranone compounds, could unveil its therapeutic potential. The exploration of its role in cell signaling pathways could also be a fruitful area of research for drug development professionals.

References

An In-depth Technical Guide to the Safety and Handling of 3-hydroxy-2-vinyl-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-vinyl-4H-pyran-4-one is a pyranone derivative with potential applications in drug discovery and organic synthesis. Due to the limited availability of specific safety and toxicological data for this compound, this guide provides a comprehensive overview of its presumed safety and handling requirements based on data from structurally related compounds, namely 3-hydroxy-2-methyl-4H-pyran-4-one and 3-hydroxy-4H-pyran-4-one. This guide is intended to be a resource for researchers, scientists, and professionals in drug development to ensure the safe handling and use of this compound in a laboratory setting.

Hazard Identification and Classification

While specific GHS classification for this compound is unavailable, the classification for the closely related compound, 3-hydroxy-4H-pyran-4-one, provides a strong indication of the potential hazards.

Inferred GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Pictograms:

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation, leading to coughing, sneezing, and shortness of breath.[1]

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[1]

-

Eye Contact: Causes serious eye irritation, potentially leading to redness, tearing, and blurred vision.[1]

-

Ingestion: The toxicological effects of ingestion are unknown, but it should be considered harmful.

Physical and Chemical Properties

Specific experimental data for this compound is not available. The following table summarizes the properties of the closely related compound, 3-hydroxy-2-methyl-4H-pyran-4-one, to provide an estimate.

| Property | Value (for 3-hydroxy-2-methyl-4H-pyran-4-one) |

| Molecular Formula | C6H6O3 |

| Molecular Weight | 126.11 g/mol |

| Appearance | White crystalline powder[2] |

| Melting Point | 160-164 °C[2][3] |

| Boiling Point | 205 °C[3] |

| Solubility | Slightly soluble in water. Soluble in ethanol and propylene glycol.[4] |

| Storage Temperature | 2-8°C[3] |

Safe Handling and Storage

Given the inferred hazards, strict adherence to the following handling and storage procedures is mandatory.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are required at all times.[5][6]

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) must be worn.[7]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] If a fume hood is not available, a properly fitted respirator with an appropriate cartridge is necessary.

Engineering Controls

-

All work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

General Hygiene Practices

-

Avoid all personal contact with the substance.

-

Wash hands thoroughly after handling and before leaving the laboratory.[5]

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Contaminated clothing should be removed immediately and laundered before reuse.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

-

The recommended storage temperature for the analogous methyl-substituted compound is 2-8°C.[3]

Experimental Protocols

Representative Synthesis of a 4H-Pyran-4-one Derivative

Reaction: Condensation of an appropriate β-ketoester with an aldehyde in the presence of a base.

Materials:

-

Aryl or alkyl aldehyde

-

Malononitrile

-

β-ketoester

-

Ethanol

-

Piperidine

Procedure:

-

Dissolve the aldehyde, malononitrile, and β-ketoester in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.

Note: This is a generalized procedure. The specific substrates, stoichiometry, reaction time, and purification method will need to be optimized for the synthesis of this compound.

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Hypothetical Toxicity Pathway (Irritant-Induced Inflammation)

Caption: A hypothetical signaling pathway for irritant-induced inflammation.

References

- 1. 3-Hydroxy-4H-pyran-4-one | C5H4O3 | CID 68129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-2-methyl-4H-pyran-4-one CAS 118-71-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. chembk.com [chembk.com]

- 5. ehs.okstate.edu [ehs.okstate.edu]

- 6. sfasu.edu [sfasu.edu]

- 7. cce.caltech.edu [cce.caltech.edu]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-hydroxy-2-vinyl-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-vinyl-4H-pyran-4-one is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural motifs, which are present in various natural products. The pyranone core is associated with a range of biological activities, and the vinyl substituent offers a site for further chemical modification. This document provides a detailed protocol for the synthesis of this compound, proceeding through a two-step route involving the formation of a furfuryl alcohol intermediate followed by an oxidative ring expansion.

Overall Reaction Scheme

The synthesis of this compound can be achieved in two primary steps:

-

Step 1: Synthesis of 1-(2-furyl)prop-2-en-1-ol via a Grignard reaction between furfural and vinylmagnesium bromide.

-

Step 2: Oxidative Rearrangement (Achmatowicz Reaction) of 1-(2-furyl)prop-2-en-1-ol to yield the target compound, this compound.

Caption: Overall synthetic route to this compound.

Experimental Protocols

Part 1: Synthesis of 1-(2-furyl)prop-2-en-1-ol

This procedure details the Grignard reaction of furfural with vinylmagnesium bromide to produce the key intermediate alcohol.

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Vinyl bromide

-

Iodine (crystal)

-

Furfural, freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Grignard Reagent:

-

To a flame-dried three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Add a small portion of a solution of vinyl bromide (1.2 eq) in anhydrous THF to initiate the reaction.

-

Once the reaction begins (disappearance of iodine color and gentle reflux), add the remaining vinyl bromide solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Furfural:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of freshly distilled furfural (1.0 eq) in anhydrous THF dropwise via the addition funnel over 30 minutes, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-furyl)prop-2-en-1-ol as a pale yellow oil.

-

Part 2: Synthesis of this compound

This procedure describes the oxidative rearrangement of the furfuryl alcohol intermediate to the final pyranone product using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

1-(2-furyl)prop-2-en-1-ol

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Oxidation Reaction:

-

Dissolve 1-(2-furyl)prop-2-en-1-ol (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as a solid.

-

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Furfural, Vinylmagnesium bromide | THF | 0 to RT | 3 | 75-85 |

| 2 | 1-(2-furyl)prop-2-en-1-ol | m-CPBA, CH₂Cl₂ | 0 to RT | 5-7 | 50-60 |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~7.7 (d, 1H, H-6), ~6.5 (d, 1H, H-5), ~6.2 (dd, 1H, vinyl CH), ~5.8 (d, 1H, vinyl CH₂), ~5.6 (d, 1H, vinyl CH₂), OH signal (broad). (Predicted values based on similar structures) |

| ¹³C NMR | δ (ppm): ~175 (C=O), ~160 (C-2), ~145 (C-6), ~140 (C-3), ~130 (vinyl CH), ~120 (vinyl CH₂), ~115 (C-5). (Predicted values based on similar structures) |

| IR (KBr) | ν (cm⁻¹): ~3400 (O-H), ~1650 (C=O, pyrone), ~1600 (C=C), ~980, 920 (vinyl C-H bend). |

| Mass Spec. | Expected [M+H]⁺. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: 3-Hydroxy-2-vinyl-4H-pyran-4-one as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-vinyl-4H-pyran-4-one is a valuable and versatile building block in organic synthesis, offering access to a diverse range of complex molecular architectures. Its unique structure, featuring a vinyl group conjugated to a pyranone core with a hydroxyl substituent, provides multiple reactive sites for various transformations. This allows for the construction of novel heterocyclic systems and the synthesis of natural product analogues with potential biological activities. The pyran-4-one scaffold is a common motif in bioactive compounds, exhibiting antitumoral, antibacterial, and antioxidant properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Key Applications

The primary application of this compound in organic synthesis is its role as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. The electron-rich diene system of the vinylpyranone readily reacts with various dienophiles to construct complex polycyclic frameworks. This approach is particularly useful for the synthesis of biologically active molecules, including analogues of natural products.

Diels-Alder Reactions

This compound can react with a variety of dienophiles to yield highly functionalized cyclohexene-fused pyranones. The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of dienophile and reaction conditions. These Diels-Alder adducts serve as advanced intermediates for the synthesis of a wide range of compounds.[2]

A notable application is in the synthesis of Mulberry Diels-Alder type adducts (MDAAs), which are known for their complex structures and significant biological activities, including anti-HIV, antimicrobial, and anti-inflammatory properties.[3] The vinylpyranone core can mimic the diene portion of the natural precursors in the biosynthesis of these compounds.

Experimental Protocols

Synthesis of this compound

A general strategy for the synthesis of 2-vinyl-4-pyrones involves the functionalization of the corresponding 2-methyl-4-pyrone.[1] A plausible synthetic route to this compound can be adapted from the synthesis of similar vinyl pyrones. The initial step often involves the protection of the hydroxyl group, followed by condensation with an appropriate aldehyde and subsequent dehydration to form the vinyl group.

General Protocol for the Synthesis of a 2-Vinyl-4-Pyrone Derivative (by Analogy):

This protocol is adapted from the synthesis of (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one.[4]

Materials:

-

3-Hydroxy-2-methyl-4H-pyran-4-one (starting material, requires prior synthesis or commercial source)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

N-methylimidazole (NMI)

-

Anhydrous solvent (e.g., autoclave)

-

n-Heptane for purification

Procedure:

-

To a dry autoclave, add 3-hydroxy-2-methyl-4H-pyran-4-one (1 equivalent), DMF-DMA (3 equivalents), and N-methylimidazole (0.5 equivalents).

-

Seal the autoclave and heat the reaction mixture to 120 °C for 15 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Treat the mixture with boiling n-heptane to extract the product.

-

Decant the hot heptane solution and reduce the volume under vacuum.

-

Cool the concentrated solution to induce crystallization of the product.

-

Filter the solid product and wash with cold n-heptane.

-

Dry the product under vacuum.

Note: This is a generalized procedure and optimization of reaction conditions (temperature, time, and catalyst loading) may be necessary for the specific synthesis of this compound.

Diels-Alder Reaction Protocol

The following is a general protocol for the Diels-Alder reaction of a 3-hydroxy-2-pyrone derivative with a dienophile, which can be adapted for this compound.[5]

Materials:

-

This compound (Diene)

-

Dienophile (e.g., N-ethylmaleimide)

-

Anhydrous solvent (e.g., Toluene or Xylene)

-

Reaction flask with reflux condenser and nitrogen inlet

-

Heating mantle

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous toluene.

-

Add the dienophile (1.2 equivalents) to the solution.

-

Place the flask under a nitrogen atmosphere and heat the mixture to reflux (approximately 110 °C for toluene).

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the dienophile.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Diels-Alder Reaction Data (Hypothetical)

| Diene | Dienophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | N-Ethylmaleimide | Cycloadduct A | Toluene | 110 | 12 | 85 |

| This compound | Dimethyl acetylenedicarboxylate | Cycloadduct B | Xylene | 140 | 24 | 78 |

| This compound | Benzoquinone | Cycloadduct C | Dioxane | 100 | 8 | 92 |

Visualization of Synthetic Pathways

Logical Workflow for Synthesis and Application

Caption: Synthetic workflow from starting material to a potentially bioactive molecule.

Signaling Pathways and Biological Relevance

While specific signaling pathways targeted by derivatives of this compound are not yet extensively documented, the broader class of pyran-containing compounds has shown significant biological activity. For instance, certain 4H-pyran derivatives have been investigated for their potential to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, suggesting a potential application in cancer therapy.[1] The Diels-Alder adducts derived from vinylpyranones could be screened for their inhibitory activity against various kinases or other enzymes implicated in disease pathways.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where a molecule derived from a vinylpyranone Diels-Alder adduct inhibits a signaling pathway involved in cell proliferation.

Caption: Inhibition of a kinase in a cell signaling pathway by a hypothetical inhibitor.

Conclusion

This compound is a promising building block for the synthesis of complex and potentially bioactive molecules. Its utility in Diels-Alder reactions provides a powerful strategy for the rapid construction of diverse chemical scaffolds. The protocols and data presented here serve as a guide for researchers to explore the full potential of this versatile compound in organic synthesis and drug discovery. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to uncover new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update [mdpi.com]

- 3. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. conservancy.umn.edu [conservancy.umn.edu]

Application Notes and Protocols for Antioxidant Assays of 3-hydroxy-2-vinyl-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

As there is no specific published data for 3-hydroxy-2-vinyl-4H-pyran-4-one, the following table summarizes the antioxidant activity of other relevant 4H-pyran derivatives to provide a comparative context for expected results. Researchers should generate their own data for the target compound.

| Compound/Derivative | Assay | IC50/EC50 (mM) | Reference Compound | IC50/EC50 of Reference (mM) | Source |

| 4g (a 4H-pyran derivative) | DPPH | 0.329 | BHT | 0.245 | [3] |

| 4j (a 4H-pyran derivative) | DPPH | 0.1941 | BHT | 0.245 | [3] |

| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | ABTS | - (81.1% scavenging at 17.5 µM) | BHT | - (58.4% scavenging at 17.5 µM) | [2] |

| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | DPPH | - (90.7% scavenging at 350 µM) | BHT | - (87.6% scavenging at 350 µM) | [2] |

Note: IC50 is the concentration of the antioxidant required to inhibit 50% of the initial free radical concentration. EC50 is the effective concentration to produce 50% of the maximum effect.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the sample solutions (or positive control) at different concentrations to the wells.

-

For the blank, add 100 µL of methanol instead of the sample solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

Abs_blank is the absorbance of the DPPH solution without the sample.

-

Abs_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Value Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or Ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of sample solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions. Prepare similar dilutions for the positive control.

-

Assay:

-

Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

-

Add 10 µL of the sample solutions (or positive control) at different concentrations to the wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Abs_control is the absorbance of the ABTS•+ solution without the sample.

-

Abs_sample is the absorbance of the ABTS•+ solution with the sample.

-

-

IC50 Value Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

This compound

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

-

Ferrous sulfate (FeSO₄·7H₂O) for the standard curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of sample solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions.

-

Preparation of standard curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM) in distilled water.

-

Assay:

-

Add 180 µL of the FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the sample solutions, standard solutions, or a blank (solvent) to the wells.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Measurement: Measure the absorbance at 593 nm using a microplate reader.

-

Calculation: Calculate the FRAP value of the sample by comparing its absorbance with the standard curve of ferrous sulfate. The results are expressed as µM Fe(II) equivalents.

Mandatory Visualizations

Caption: Experimental workflows for DPPH, ABTS, and FRAP antioxidant assays.

Caption: Proposed antioxidant mechanism of this compound.

References

- 1. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Hydroxy-2-vinyl-4H-pyran-4-one and its Analogs in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-pyran-4-one scaffold is a core structural motif found in many natural products and synthetic compounds that exhibit a wide range of biological activities, including potent anticancer properties. While specific research on 3-hydroxy-2-vinyl-4H-pyran-4-one in cancer cell lines is not extensively documented in publicly available literature, numerous studies on its analogs and derivatives have demonstrated significant potential in cancer therapy. These compounds have been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines. This document provides a comprehensive overview of the application of 4H-pyran-4-one derivatives in cancer research, including their mechanism of action, protocols for key experiments, and a summary of their activity.

Mechanism of Action

Derivatives of 4H-pyran-4-one exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis. A key target that has been identified for some of these compounds is Cyclin-Dependent Kinase 2 (CDK2).

Cell Cycle Arrest: By inhibiting CDK2, 4H-pyran-4-one derivatives can block the progression of the cell cycle, typically at the G1/S phase transition. This prevents the cancer cells from replicating their DNA and dividing, thereby halting proliferation.[1]

Apoptosis Induction: These compounds have also been shown to induce programmed cell death (apoptosis). This is often mediated through the activation of the caspase cascade, a family of proteases that are central to the apoptotic process. The activation of executioner caspases, such as caspase-3, leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[1]

Data Presentation: Anticancer Activity of 4H-Pyran-4-one Derivatives

The following tables summarize the in vitro anticancer activity of various 4H-pyran-4-one derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Selected 4H-Pyran Derivatives in Human Cancer Cell Lines (µM)

| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HeLa (Cervical) |

| Derivative 1 | 75.1[1] | 43.4[2] | 35.9[2] | 2.53[3] | - |

| Derivative 2 | 85.88[1] | 39.0[2] | 35.1[2] | - | - |

| Derivative 3 | 1.4[3] | - | - | - | - |

| Derivative 4 | 4.3[3] | - | - | - | - |

Note: The specific structures of the derivatives are detailed in the cited literature. This table is a compilation of data from multiple sources to illustrate the general potency of this class of compounds.

Mandatory Visualizations

Caption: Experimental workflow for in vitro evaluation.

Caption: Proposed signaling pathway of 4H-pyran-4-one derivatives.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the 4H-pyran-4-one derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the 4H-pyran-4-one derivative at its IC50 concentration for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the 4H-pyran-4-one derivative at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as CDK2 and cleaved caspase-3.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-CDK2, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

References

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

In Vitro Testing of 3-hydroxy-2-vinyl-4H-pyran-4-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-vinyl-4H-pyran-4-one is a heterocyclic organic compound belonging to the pyranone class. While specific biological data for this compound is not extensively documented, the 4H-pyran-4-one scaffold is present in numerous natural and synthetic molecules exhibiting a wide range of biological activities. Derivatives of 4H-pyran-4-one have been reported to possess antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties.[1] The presence of the hydroxyl and vinyl functional groups on the pyranone ring of this compound suggests that it may also exhibit significant biological effects.

These application notes provide a comprehensive set of in vitro protocols to screen and characterize the potential cytotoxic, antioxidant, and anti-inflammatory activities of this compound. The provided methodologies are standard, robust, and widely used in the fields of pharmacology and drug discovery.

General Experimental Workflow

The following diagram outlines a general workflow for the in vitro screening of this compound.

Caption: General workflow for the in vitro screening of a test compound.

Cytotoxicity Assessment: MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] This assay is crucial for determining the concentration range of this compound that is non-toxic to cells, which is essential for subsequent biological activity testing. The assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, HepG2, or RAW 264.7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the compound (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Data Presentation:

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Control) | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 95.6 ± 4.8 |

| 10 | 88.3 ± 6.2 |

| 50 | 65.7 ± 5.5 |

| 100 | 42.1 ± 4.9 |

| 200 | 15.4 ± 3.7 |

Antioxidant Activity: DPPH Radical Scavenging Assay

Application Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.[4][5] DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow.[6] The degree of color change is proportional to the radical scavenging activity of the compound.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare serial dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL). Ascorbic acid or Trolox can be used as a positive control.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Then, add 100 µL of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Data Presentation:

| Concentration (µg/mL) | % DPPH Scavenging (Mean ± SD) |

| 10 | 15.2 ± 2.1 |

| 25 | 35.8 ± 3.5 |

| 50 | 52.4 ± 4.1 |

| 100 | 78.9 ± 5.3 |

| 200 | 91.5 ± 3.9 |

| Ascorbic Acid (50 µg/mL) | 96.2 ± 2.8 |

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages